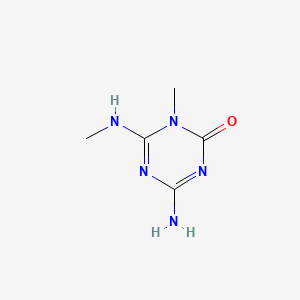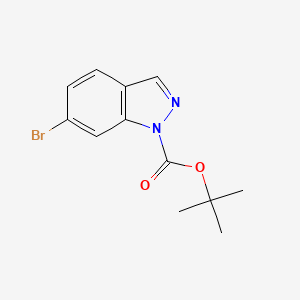
Taccalonolid AJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taccalonolide AJ is a naturally occurring compound isolated from the roots of plants belonging to the genus Tacca. It is a member of the taccalonolide family, which are highly oxygenated pentacyclic steroids. Taccalonolide AJ has garnered significant attention due to its unique ability to stabilize microtubules, making it a promising candidate for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Taccalonolide AJ has shown significant potential in various scientific research applications, particularly in the field of cancer treatment. It has been demonstrated to stabilize tubulin polymerization by covalently binding to β-tubulin, thereby inhibiting the growth and proliferation of cancer cells . Additionally, taccalonolide AJ has been studied for its ability to overcome drug resistance mechanisms in cancer therapy, making it a valuable candidate for further research and development .
Wirkmechanismus
Target of Action
Taccalonolide AJ primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .
Mode of Action
Taccalonolide AJ stabilizes tubulin polymerization by covalently binding to β-tubulin D226 . Upon AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In the tubulin-AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .
Biochemical Pathways
Taccalonolides, including AJ, are considered a class of novel microtubule-stabilizing agents .
Pharmacokinetics
The addition of hp-β-cd significantly increases the solubility of aj in aqueous solution .
Result of Action
Taccalonolide AJ exhibits high potency antiproliferative activity against cancer cells . This provides the first evidence that this class of microtubule stabilizers can interact directly with tubulin/microtubules .
Action Environment
The action of Taccalonolide AJ can be influenced by environmental factors. For instance, its solubility in aqueous solution can be significantly increased by the addition of HP-β-CD . This suggests that the compound’s action, efficacy, and stability can be enhanced by optimizing its environment.
Biochemische Analyse
Biochemical Properties
Taccalonolide AJ plays a significant role in biochemical reactions. It interacts with tubulin, a protein that is a fundamental part of the cell cytoskeleton . Taccalonolide AJ enhances the rate and extent of tubulin polymerization . It covalently binds to β-tubulin D226 , which facilitates tubulin polymerization .
Cellular Effects
Taccalonolide AJ has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Taccalonolide AJ induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Molecular Mechanism
Taccalonolide AJ exerts its effects at the molecular level through a unique mechanism. It covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .
Temporal Effects in Laboratory Settings
The effects of Taccalonolide AJ change over time in laboratory settings. It has been observed that AJ-HP-β-CD exhibited superior selectivity and activity toward the cc RCC cell line 786-O vs. normal kidney cells by inducing apoptosis and cell cycle arrest and inhibiting migration and invasion of tumor cells in vitro .
Dosage Effects in Animal Models
The effects of Taccalonolide AJ vary with different dosages in animal models. According to acute toxicity testing, the maximum tolerated dose (MTD) of AJ-HP-β-CD was 10.71 mg/kg, which was 20 times greater than that of AJ .
Metabolic Pathways
It is known that Taccalonolide AJ can stabilize tubulin polymerization by covalently binding to β-tubulin .
Transport and Distribution
It is known that Taccalonolide AJ covalently binds to β-tubulin , which suggests that it may be transported and distributed within cells along with tubulin.
Subcellular Localization
Taccalonolide AJ is known to interact with tubulin, a protein that is a fundamental part of the cell cytoskeleton Therefore, it is likely that Taccalonolide AJ is localized wherever tubulin is present within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Taccalonolide AJ is synthesized through a two-step reaction process. Initially, taccalonolide A undergoes hydrolysis to form taccalonolide B. Subsequently, taccalonolide B is subjected to an epoxidation reaction, introducing an epoxy group at positions C22 and C23, resulting in the formation of taccalonolide AJ .
Industrial Production Methods: The industrial production of taccalonolide AJ involves the extraction of taccalonolide A from the roots of Tacca plants, followed by the aforementioned synthetic steps. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Taccalonolide AJ primarily undergoes covalent binding reactions with β-tubulin, a protein that forms microtubules. This binding stabilizes the microtubules and prevents their depolymerization .
Common Reagents and Conditions: The epoxidation of taccalonolide B to form taccalonolide AJ typically involves the use of oxidizing agents such as m-chloroperbenzoic acid under controlled temperature and pH conditions .
Major Products: The major product of the epoxidation reaction is taccalonolide AJ, with minor by-products such as taccalonolide AO also being formed .
Vergleich Mit ähnlichen Verbindungen
- Paclitaxel
- Docetaxel
- Cabazitaxel
- Epothilone A
- Epothilone B
Comparison: Taccalonolide AJ is unique among microtubule-stabilizing agents due to its covalent binding mechanism, which differs from the non-covalent binding observed in compounds like paclitaxel and docetaxel . This covalent interaction provides taccalonolide AJ with a distinct advantage in overcoming drug resistance mechanisms commonly encountered with other microtubule-stabilizing agents .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKYBGRKQMTOQL-MPOFNYKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)


![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)


![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
